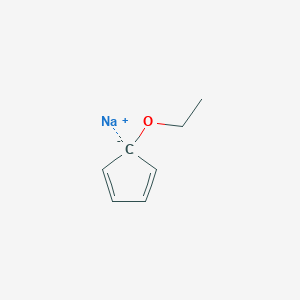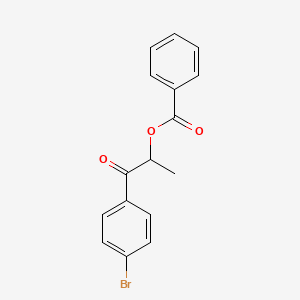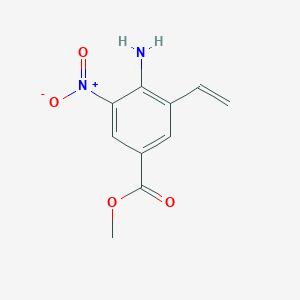![molecular formula C9H15BrO3 B12608908 2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate CAS No. 877201-09-7](/img/structure/B12608908.png)
2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate is a chemical compound known for its unique structure and reactivity. It is an ester derivative that contains both an allyl ether and a brominated tertiary carbon, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate typically involves the esterification of 2-bromo-2-methylpropanoic acid with 2-[(prop-2-en-1-yl)oxy]ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The allyl ether moiety can be oxidized to form epoxides or reduced to form saturated ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include ethers, amines, and alcohols.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Epoxides and saturated ethers are formed.
Aplicaciones Científicas De Investigación
2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism by which 2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate exerts its effects depends on the specific reaction it undergoes. For nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate can be compared with other similar compounds, such as:
2-Bromo-2-methylpropanoic acid: Lacks the allyl ether moiety, making it less versatile in certain synthetic applications.
2-[(Prop-2-en-1-yl)oxy]ethanol: Does not contain the brominated tertiary carbon, limiting its reactivity in nucleophilic substitution reactions.
2-Bromoethyl 2-bromo-2-methylpropanoate: Contains an additional bromine atom, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its combination of an allyl ether and a brominated tertiary carbon, providing a versatile platform for various chemical transformations.
Propiedades
Número CAS |
877201-09-7 |
|---|---|
Fórmula molecular |
C9H15BrO3 |
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
2-prop-2-enoxyethyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C9H15BrO3/c1-4-5-12-6-7-13-8(11)9(2,3)10/h4H,1,5-7H2,2-3H3 |
Clave InChI |
MPONYUQHIOFFLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OCCOCC=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury](/img/structure/B12608836.png)


![4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B12608852.png)
![4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608864.png)
![2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12608878.png)
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)


![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B12608907.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)
